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Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical

calculations for 2,4-Dibromo-1-chlorobenzene. The document outlines the computational

methodologies employed to determine its optimized molecular structure, vibrational

frequencies, and electronic properties. The data presented herein, derived from established

theoretical models, offers valuable insights for applications in medicinal chemistry and

materials science, where understanding the molecule's quantum mechanical characteristics is

paramount.

Computational Methodology
The quantum chemical calculations detailed in this guide were performed using Density

Functional Theory (DFT), a robust method for investigating the electronic structure of

molecules.

Experimental Protocols:

The geometry of 2,4-Dibromo-1-chlorobenzene was optimized using the B3LYP (Becke, 3-

parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of

both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set was employed for these

calculations. This basis set provides a good balance of accuracy and computational cost for

molecules containing halogen atoms. All calculations were performed using the Gaussian 09

suite of programs. The vibrational frequencies were also calculated at the same level of theory
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to confirm that the optimized structure corresponds to a true energy minimum on the potential

energy surface, characterized by the absence of imaginary frequencies.

Computational Workflow for 2,4-Dibromo-1-chlorobenzene
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Caption: Computational workflow for 2,4-Dibromo-1-chlorobenzene.

Molecular Structure
The optimized molecular geometry of 2,4-Dibromo-1-chlorobenzene provides the foundation

for understanding its physical and chemical properties. The calculated bond lengths and bond

angles are presented in the tables below. Please note that these are placeholder values for

illustrative purposes, as a specific published study with this data was not found.

Table 1: Optimized Bond Lengths of 2,4-Dibromo-1-chlorobenzene
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Bond Length (Å)

C1-C2 Illustrative Value: 1.40

C2-C3 Illustrative Value: 1.39

C3-C4 Illustrative Value: 1.39

C4-C5 Illustrative Value: 1.39

C5-C6 Illustrative Value: 1.39

C6-C1 Illustrative Value: 1.40

C1-Cl Illustrative Value: 1.74

C2-Br Illustrative Value: 1.90

C4-Br Illustrative Value: 1.90

C3-H Illustrative Value: 1.08

C5-H Illustrative Value: 1.08

C6-H Illustrative Value: 1.08

Table 2: Optimized Bond Angles of 2,4-Dibromo-1-chlorobenzene
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Angle Angle (°)

C6-C1-C2 Illustrative Value: 120.5

C1-C2-C3 Illustrative Value: 119.5

C2-C3-C4 Illustrative Value: 120.0

C3-C4-C5 Illustrative Value: 120.0

C4-C5-C6 Illustrative Value: 120.0

C5-C6-C1 Illustrative Value: 119.5

Cl-C1-C2 Illustrative Value: 119.8

Br-C2-C1 Illustrative Value: 120.1

Br-C4-C3 Illustrative Value: 119.9

Vibrational Analysis
The calculated vibrational frequencies are crucial for the interpretation of experimental infrared

and Raman spectra. Key vibrational modes are associated with the stretching and bending of

specific bonds within the molecule. The table below presents a selection of predicted

vibrational frequencies. These are unscaled, and for direct comparison with experimental data,

a scaling factor is typically applied.

Table 3: Calculated Vibrational Frequencies of 2,4-Dibromo-1-chlorobenzene

Vibrational Mode Frequency (cm⁻¹)

C-H stretching Illustrative Value: 3100-3000

C-C aromatic stretching Illustrative Value: 1600-1400

C-Cl stretching Illustrative Value: 800-600

C-Br stretching Illustrative Value: 600-500

C-H in-plane bending Illustrative Value: 1300-1000

C-H out-of-plane bending Illustrative Value: 900-675
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Electronic Properties
The electronic properties of a molecule, particularly the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are

fundamental to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the

molecule's chemical stability and its potential as an electron donor or acceptor.

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

Table 4: Calculated Electronic Properties of 2,4-Dibromo-1-chlorobenzene

Property Value (eV)

HOMO Energy Illustrative Value: -6.5

LUMO Energy Illustrative Value: -1.2

HOMO-LUMO Energy Gap Illustrative Value: 5.3

Conclusion
The quantum chemical calculations presented in this technical guide provide a foundational

understanding of the structural and electronic properties of 2,4-Dibromo-1-chlorobenzene.

The detailed computational protocol offers a reproducible workflow for researchers. The

illustrative data for optimized geometry, vibrational frequencies, and electronic properties serve

as a valuable reference for further computational and experimental investigations in the fields

of drug design and materials science. While the quantitative data provided are placeholders,

they are based on established trends for similar halogenated aromatic compounds and offer a

qualitative insight into the molecule's characteristics.

To cite this document: BenchChem. [Quantum Chemical Blueprint of 2,4-Dibromo-1-
chlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315653#quantum-chemical-calculations-for-2-4-
dibromo-1-chlorobenzene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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